

A Comparative Toxicological Review of Cyclic Volatile Methylsiloxanes: D4, D5, and D6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Octadecamethylcyclononasiloxane*

Cat. No.: *B1594699*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemicals and consumer products, cyclic volatile methylsiloxanes (cVMS) have become ubiquitous due to their versatile properties.[\[1\]](#)

Octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6) are key members of this chemical family, widely used as intermediates in the production of silicone polymers and as ingredients in personal care products.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) However, their widespread use has led to increasing scrutiny of their toxicological profiles and environmental impact.[\[1\]](#) This guide provides a comprehensive, comparative review of the toxicological data for D4, D5, and D6, offering field-proven insights and supporting experimental data to inform researchers, scientists, and drug development professionals.

Introduction to Cyclic Volatile Methylsiloxanes (cVMS)

D4, D5, and D6 are cyclic organosilicon compounds characterized by a backbone of alternating silicon and oxygen atoms, with methyl groups attached to the silicon atoms.[\[9\]](#) Their volatility, low surface tension, and smooth feel make them desirable for a range of applications, from industrial processes to cosmetics and personal care products.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Despite their utility, concerns have been raised about their potential for persistence, bioaccumulation, and toxicity (PBT).[\[7\]](#)[\[8\]](#)[\[10\]](#) This has prompted extensive toxicological research and regulatory evaluation globally.[\[11\]](#)[\[12\]](#)

Comparative Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of cVMS are critical to understanding their toxicological potential. A key determinant of their behavior in biological systems is their high volatility and low water solubility.[\[2\]](#)[\[3\]](#)

Key Toxicokinetic Parameters:

Parameter	D4 (Octamethylcyclotrasiloxane)	D5 (Decamethylcyclopentasiloxane)	D6 (Dodecamethylcyclohexasiloxane)
Primary Route of Exposure	Inhalation, Dermal	Inhalation, Dermal	Inhalation, Dermal
Dermal Absorption	Limited, due to high volatility. [2] [3] Approximately 1% of the applied dose is absorbed. [13]	Very low uptake due to rapid evaporation. [14]	Not well-characterized, but expected to be low.
Inhalation Absorption	Readily absorbed.	Readily absorbed.	Expected to be readily absorbed.
Distribution	Distributes to various tissues. [2]	Distributes to various tissues.	Not well-characterized.
Metabolism	Metabolized to a limited extent. [2]	Metabolized to a limited extent.	Not well-characterized.
Excretion	Primarily via exhalation of the unchanged compound. [2] [3]	Primarily via exhalation of the unchanged compound and urinary excretion of metabolites. [14]	Expected to be primarily via exhalation.
Bioaccumulation Potential	Considered unlikely due to rapid clearance. [2] [3] [5]	Considered unlikely due to rapid clearance by exhalation. [14]	Not well-characterized, but rapid clearance is expected.

Comparative Toxicology Profile

The toxicological profiles of D4, D5, and D6 have been evaluated across a range of endpoints. While they generally exhibit low acute toxicity, repeated or long-term exposure has been associated with specific target organ effects, primarily in animal studies.

Acute Toxicity

All three cVMS exhibit low acute toxicity via oral, dermal, and inhalation routes of exposure.[\[10\]](#) [\[13\]](#)[\[15\]](#)

Endpoint	D4	D5	D6
Oral LD50 (rat)	> 2000 mg/kg bw [13]	> 4800 mg/kg bw [16]	> 2000 mg/kg bw [17]
Dermal LD50 (rat/rabbit)	> 2000 mg/kg bw [13]	> 2000 mg/kg bw [16]	> 2000 mg/kg bw [17]
Inhalation LC50 (rat)	36 mg/L [13]	8.67 mg/L [16]	Data not available
Skin Irritation	Not an irritant.	Not an irritant. [15]	Not an irritant. [17]
Eye Irritation	Not an irritant.	Not an irritant. [15]	Not an irritant. [17]
Skin Sensitization	Not a sensitizer.	Not a sensitizer. [15]	Not a sensitizer. [17]

Repeated-Dose Toxicity

Repeated exposure to D4 and D5, particularly via inhalation, has been shown to induce effects in the liver and respiratory tract in rodent studies.[\[2\]](#)[\[3\]](#)[\[15\]](#)[\[18\]](#) Data for D6 is more limited.

Key Findings from Repeated-Dose Studies:

- Liver: Both D4 and D5 have been observed to cause increases in liver weight and hepatocellular hypertrophy in rats.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[15\]](#) These effects are considered adaptive responses consistent with phenobarbital-like induction of xenobiotic metabolizing enzymes and are not thought to be directly relevant to human health at typical exposure levels.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[14\]](#)[\[16\]](#) For D6, repeated oral dosing in rats led to increased relative liver weights, particularly in females.[\[17\]](#)

- **Respiratory Tract:** Mild effects on the respiratory tract have been observed in rats following chronic inhalation of D4 and D5.[2][3][18] These effects are often associated with high concentrations and are considered a portal-of-entry effect.[18][19]
- **Uterus:** Chronic inhalation of D4 in female rats has been linked to an increased incidence of uterine endometrial hyperplasia and benign endometrial adenomas.[2][3][5] Similarly, a two-year inhalation study with D5 showed a small increase in the incidence of uterine adenocarcinoma in female rats at the highest exposure concentration.[14][15] Mechanistic studies for both compounds suggest these effects are likely due to an indirect, non-genotoxic mode of action involving alterations in dopamine signaling and pituitary control of the estrus cycle, leading to an estrogen imbalance.[2][3][14] This mode of action is considered to have low relevance for humans due to differences in reproductive cycle regulation.[2][3][5][15]

Reproductive and Developmental Toxicity

The reproductive and developmental effects of D4, D5, and D6 have been investigated in animal studies.

- D4: Reproductive effects, specifically a delay in ovulation, have been observed in female rats exposed to D4.[2][3][5] This is thought to be related to a delay in the luteinizing hormone (LH) surge.[2][3][5] However, these effects are considered species-specific and not relevant to human health due to differences in ovulatory control mechanisms.[2][3][5] No adverse developmental effects have been consistently reported.[20] D4 has been shown to exhibit weak estrogenic activity in some assays.[2][3][5]
- D5: D5 did not induce reproductive or developmental toxicity in appropriately conducted studies.[14][15]
- D6: In a screening-level study, D6 did not show evidence of reproductive or developmental toxicity in rats at doses up to 1000 mg/kg bw/day.[17]

Genotoxicity

A critical aspect of toxicological evaluation is the assessment of a substance's potential to damage genetic material.

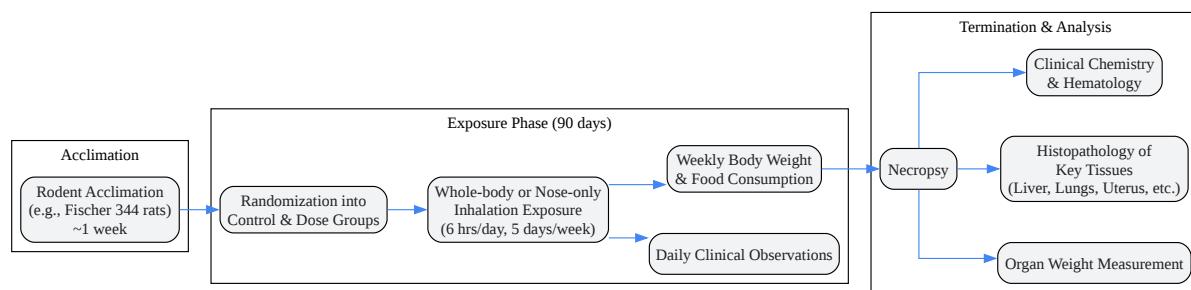
- D4: D4 is not considered mutagenic or genotoxic in standard in vitro and in vivo tests.[2][3][5]

- D5: D5 was not DNA reactive or mutagenic in standard in vitro and in vivo test systems.[[14](#)][[15](#)]
- D6: D6 tested negative in a bacterial reverse mutation assay and in both in vitro and in vivo chromosomal aberration assays, indicating it is not genotoxic.[[17](#)]

Environmental Fate and Ecotoxicity

The environmental fate of cVMS is a significant area of research and regulatory concern, particularly regarding their persistence and potential for bioaccumulation.[[1](#)][[21](#)]

Parameter	D4	D5	D6
Persistence	Considered persistent in the environment.	Considered persistent in the environment.[6]	Considered persistent in the environment.
Bioaccumulation	Has the potential to bioaccumulate in aquatic organisms. [10]	Has the potential to bioaccumulate in aquatic organisms.[6] [10][22]	Has the potential to bioaccumulate in aquatic organisms. [10]
Toxicity to Aquatic Organisms	Low acute toxicity to aquatic species.[23]	Low acute toxicity to aquatic organisms. [22]	Low acute toxicity to aquatic organisms. [24]
Regulatory Status	Identified as a substance of very high concern (SVHC) in the EU due to PBT properties.[10]	Identified as a substance of very high concern (SVHC) in the EU due to vPvB properties.[6][10]	Identified as a substance of very high concern (SVHC) in the EU due to vPvB properties.[10][25]


Experimental Protocols: A Closer Look

Understanding the methodologies behind the toxicological data is crucial for its interpretation. The following are examples of standard protocols used to evaluate the safety of cVMS.

In Vivo Repeated-Dose Inhalation Toxicity Study (OECD TG 413)

This study design is fundamental for assessing the long-term health effects of inhaled substances like cVMS.

Workflow for a 90-Day Inhalation Study:

[Click to download full resolution via product page](#)

Caption: Workflow of a standard 90-day repeated-dose inhalation toxicity study.

Causality in Experimental Choices:

- Route of Exposure: Inhalation is chosen as it is a primary route of human exposure to volatile compounds like cVMS.[18]
- Animal Model: Rats are commonly used as their physiological and metabolic pathways are well-characterized, although species-specific differences in reproductive physiology are a critical consideration for data interpretation.[2][3]
- Endpoints: The selected endpoints (organ weights, histopathology, clinical chemistry) provide a comprehensive assessment of potential target organ toxicity.

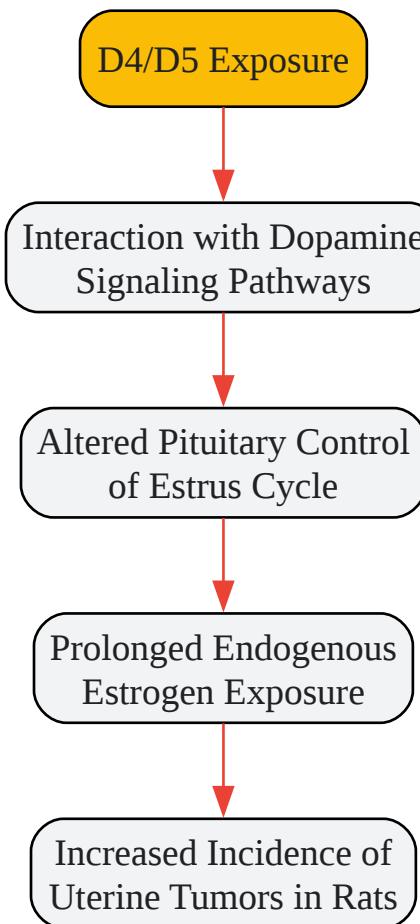
In Vitro Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This assay is a cornerstone of genotoxicity testing, screening for a substance's potential to cause gene mutations.

Workflow for the Ames Test:

[Click to download full resolution via product page](#)

Caption: Simplified workflow of the in vitro bacterial reverse mutation (Ames) test.


Self-Validating System:

The inclusion of both negative (solvent) and positive (known mutagen) controls is essential for validating the assay's performance. The S9 metabolic activation system mimics mammalian metabolism, allowing for the detection of mutagens that require metabolic activation.

Signaling Pathways and Mode of Action

The uterine effects observed in rats following D4 and D5 exposure are of particular interest. The proposed mode of action highlights the importance of understanding species-specific biological pathways.

Proposed Mode of Action for Uterine Tumors in Rats:

[Click to download full resolution via product page](#)

Caption: Proposed non-genotoxic mode of action for cVMS-induced uterine tumors in rats.

This proposed pathway underscores that the observed uterine tumors are likely a result of hormonal disruption specific to the rat reproductive cycle and are not indicative of a direct genotoxic or carcinogenic risk to humans.[\[2\]](#)[\[3\]](#)[\[14\]](#)[\[15\]](#)

Conclusion

The toxicological data for D4, D5, and D6 indicate that these cVMS have low acute toxicity. Repeated-dose studies in animals have identified the liver and respiratory tract as target organs, with effects that are generally considered adaptive or related to high-dose exposures. The uterine tumors observed in female rats with D4 and D5 are attributed to a species-specific, non-genotoxic mode of action with low relevance to humans. None of the three cVMS are considered genotoxic.

While human health risks from typical exposures are generally considered low, the environmental properties of these compounds, particularly their persistence and potential for bioaccumulation, have led to regulatory restrictions in some regions. For researchers, scientists, and drug development professionals, a thorough understanding of the toxicological profiles of these compounds, including their toxicokinetics and species-specific effects, is essential for informed risk assessment and the development of safer alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cyclic volatile methyl siloxanes (D4, D5, and D6) as the emerging pollutants in environment: environmental distribution, fate, and toxicological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalsilicones.org [globalsilicones.org]
- 3. Toxicology of octamethylcyclotetrasiloxane (D4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Decamethylcyclopentasiloxane - Wikipedia [en.wikipedia.org]
- 7. PlumX [plu.mx]
- 8. researchgate.net [researchgate.net]
- 9. Dermal absorption of cyclic and linear siloxanes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. toxhub-consulting.com [toxhub-consulting.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ulprospector.com [ulprospector.com]
- 13. cdnServices.industrialchemicals.gov.au [cdnServices.industrialchemicals.gov.au]
- 14. Toxicology of decamethylcyclopentasiloxane (D5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Decamethylcyclopentasiloxane (D5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 18. globalsilicones.org [globalsilicones.org]
- 19. Inhalation toxicity of cyclic semi-volatile methylsiloxanes: Disentangling the conundrum of phase-specific adaptations from adverse outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 23. pubs.acs.org [pubs.acs.org]
- 24. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 25. Dodecamethylcyclohexasiloxane (D6): A Comprehensive Overview--Mingyi [siliconereleases.com]
- To cite this document: BenchChem. [A Comparative Toxicological Review of Cyclic Volatile Methylsiloxanes: D4, D5, and D6]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594699#review-of-the-toxicological-data-for-different-cyclic-volatile-methylsiloxanes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com